molecular formula C8H8ClNO B2875990 1-(2-Amino-4-chlorophenyl)ethanone CAS No. 39061-72-8

1-(2-Amino-4-chlorophenyl)ethanone

Cat. No.: B2875990
CAS No.: 39061-72-8
M. Wt: 169.61
InChI Key: YJWZHHLRVPCSGP-UHFFFAOYSA-N
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Description

1-(2-Amino-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-4-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the reduction of methyl 1-(4-chloro-2-nitrophenyl)ethanone using iron in the presence of acetic acid and water . The reaction is typically carried out under reflux conditions for an extended period to ensure complete reduction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-(2-Amino-4-chlorophenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-chlorophenyl)ethanone: Similar in structure but with a different position of the chlorine atom.

    1-(3-Amino-4-chlorophenyl)ethanone: Another isomer with the amino group in a different position.

Uniqueness

1-(2-Amino-4-chlorophenyl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino and chlorine groups can significantly affect the compound’s chemical properties and interactions with biological targets .

Properties

IUPAC Name

1-(2-amino-4-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWZHHLRVPCSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a vigorously stirred, Et2O (100 mL) solution of 2-amino-4-chlorobenzonitrile (1.00 g, 6.55 mmol) cooled in an ice-H2O bath was added MeMgCl (3.0 M in THF, 6.5 mL, 19.7 mmol) dropwise over 5 min. During that time the reaction became a thick yellow suspension. Stirring was continued at the temperature for 1 h before the cooling bath was removed and the reaction stirred for 21 h at rt. The resultant light yellow suspension cooled to −60° C. and treated with aq HCl (5 M, 8 mL, 40 mmol) dropwise over ˜3 min. The mixture was allowed to warm slowly to rt within the cooling bath. Later more aq HCl (5 M, 6.5 mL, 33 mmol) was added. The Et2O layer was separated, the aq phase was basicified (pH 4-5) by addition of solid KOH and later extracted with EtOAc (3×). The Et2O and EtOAc layers were combined, dried (Na2SO4) and concentrated under reduced pressure to afford the title material which was used without further purification; 1H NMR (400 MHz, CDCl3) δ 7.63 (d, J=8.4 Hz, 1H), 6.65 (d, J=2.0 Hz, 1H), 6.60 (dd, J=2.0 Hz, 8.0 Hz, 1H), 6.40 (br, 2H), 2.55 (s, 3H); MS (ES+): m/z 170.07 (100) [MH+]; HPLC: tR=3.12 min (OpenLynx, polar—5 min).
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A three-necked flask equipped with an addition funnel, a thermometer, and an overhead mechanical stirrer was charged with 2-amino-4-chlorobenzonitrile (150 g, 983 mmol) and tetrahydrofuran (3.0 L). The reaction flask was cooled to 15° C. and then was treated with methyl magnesium chloride (825 mL, 2.48 mol). Upon completion of addition of the methyl magnesium chloride, the cold bath was removed. The reaction was stirred at 25° C. overnight. At this time, the reaction mixture was cooled to 5° C. and then was treated slowly with a solution of water (500 mL) and concentrated hydrochloric acid (300 mL) while maintaining the reaction temperature under 25° C. The resulting thick suspension was stirred at 25° C. for 3 h. At this time, the mixture was cooled to 5° C. and treated with solid sodium hydroxide (300 g) in small portions. The reaction was stirred at 25° C. overnight. At this time, the organics were decanted off. The remaining thick paste was partitioned between water (2 L) and methyl tert-butyl ether (2 L). The organic layers were combined, concentrated in vacuo and then absorbed onto silica. Flash chromatography (4″×16″ silica gel column; 1-3% ethyl acetate/hexanes) followed by concentration of the appropriate fractions, slurrying with hexanes, filtration and drying afforded 1-(2-amino-4-chlorophenyl)ethanone (81 g, 48.6%) as a yellow solid. This material was used without further purification.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
825 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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